

Application Notes and Protocols: Intramuscular vs. Subcutaneous Injection of (5R)-Dinoprost Tromethamine

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Compound of Interest

Compound Name: (5R)-Dinoprost tromethamine

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These application notes provide a comprehensive overview of the comparative effects of intramuscular (IM) and subcutaneous (SC) administration of **(5R)-Dinoprost tromethamine**. This document summarizes key quantitative data from relevant studies, details experimental protocols, and visualizes the underlying biological pathways and workflows.

Introduction

(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin F2 α (PGF2 α), is widely used in veterinary and human medicine. Its primary mechanism of action involves the stimulation of myometrial contractions and luteolysis.^[1] The route of administration is a critical factor that can influence the pharmacokinetic and pharmacodynamic profile of a drug. This document explores the differences and similarities between intramuscular and subcutaneous injections of Dinoprost tromethamine based on available scientific literature.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a comparative study in lactating Holstein cows, which provides the most detailed direct comparison between IM and SC administration of Dinoprost tromethamine found in the literature.

Table 1: Pharmacokinetics of PGFM (a metabolite of Dinoprost) in Lactating Holstein Cows Following a Single 25 mg Dose of Dinoprost Tromethamine

Parameter	Intramuscular (IM) Administration	Subcutaneous (SC) Administration
Peak Plasma Concentration (PGFM)	Lower initial peak	Higher initial peak (15-90 min post-injection)
Time to Peak Concentration	Not significantly different	Not significantly different
Area Under the Curve (AUC) for PGFM (first 90 min)	1,146 ± 177 pg·h/mL	1,664 ± 129 pg·h/mL

Data sourced from a study in lactating Holstein cows.[\[2\]](#)

Table 2: Pharmacodynamic Response (Progesterone Concentration) in Lactating Holstein Cows

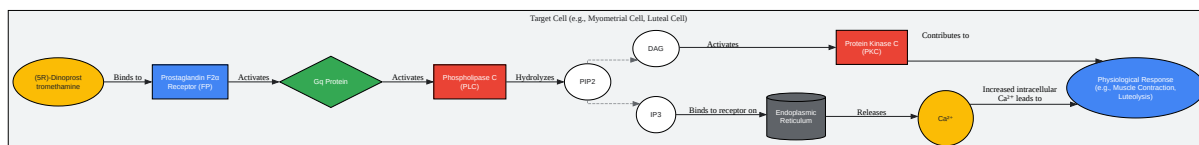
Parameter	Intramuscular (IM) Administration	Subcutaneous (SC) Administration
Circulating Progesterone Concentration	No significant difference	No significant difference
Luteal Regression	Effective	Effective

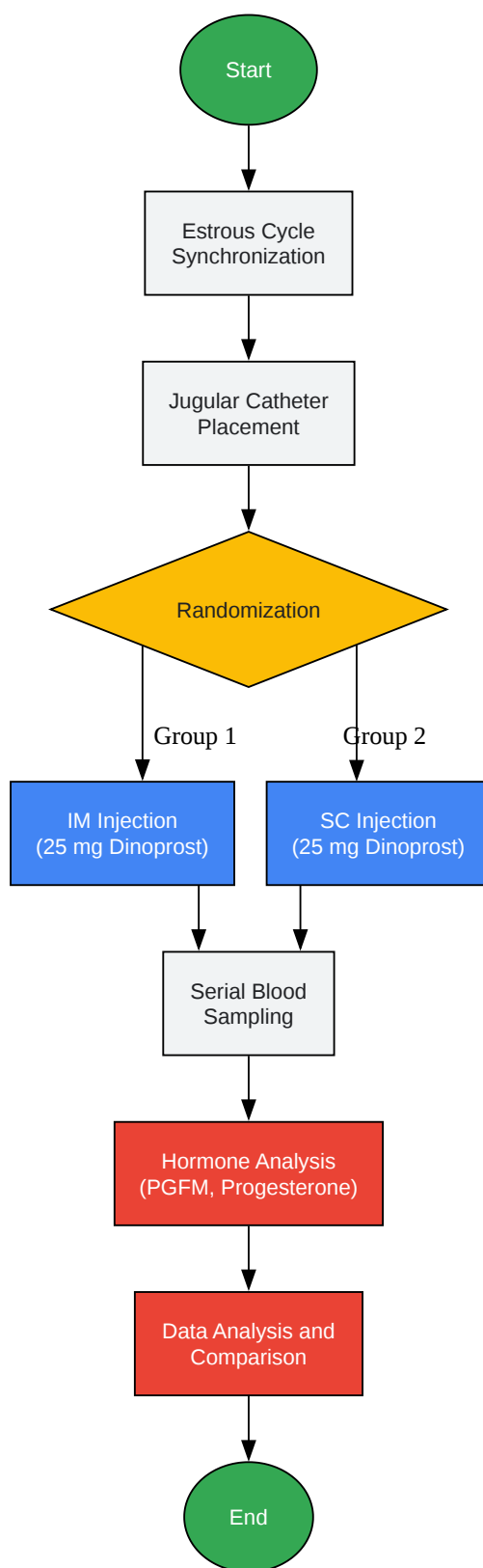
Data sourced from a study in lactating Holstein cows.[\[2\]](#)[\[3\]](#)

Note: While both IM and SC routes are indicated for use in cows, sows, and mares, direct comparative quantitative studies in species other than cattle are limited in the publicly available scientific literature.[\[1\]](#) A study in mares using high doses for safety assessment noted "no apparent differences" in clinical side effects between IM and SC routes, but did not provide pharmacokinetic or efficacy data at therapeutic doses.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Signaling Pathway of Dinoprost Tromethamine

Dinoprost tromethamine exerts its effects by binding to the Prostaglandin F_{2α} receptor (FP), a G-protein coupled receptor (GPCR). The activation of the FP receptor initiates a downstream signaling cascade primarily through the Gq alpha subunit.





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